methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
N-Alkylated Arylsulfonamides as Selective Ligands
N-alkylation of sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been identified as a strategy to design selective 5-HT7 receptor ligands or multifunctional agents for polypharmacological approaches in treating complex diseases. This approach led to the identification of compounds exhibiting potent and selective antagonist properties at the 5-HT7 receptor, demonstrating antidepressant-like and pro-cognitive properties, indicating potential therapeutic applications for central nervous system (CNS) disorders (Canale et al., 2016).
Antiestrogenic Activity via Tertiary Aminoethoxy Chains
A series of 2,3-diaryl-2H-1-benzopyrans carrying tertiary aminoethoxy chains demonstrated significant affinity for estrogen receptors (ER) and specific antiestrogenic activity. The structural positioning of the side chain on the 2-phenyl group and the introduction of alkyl groups at specific positions of the pyran ring significantly influenced the compounds' ER affinity and estrogenic or antiestrogenic activities. This study highlighted the potential of these benzopyrans as potent antiestrogens (Sharma et al., 1990).
Novel Antihyperglycemic Agents
The synthesis and structure-activity relationship studies of (4-substituted benzyl) (trifluoromethyl)pyrazoles and -pyrazolones revealed potent antihyperglycemic agents. These compounds demonstrated a significant reduction in plasma glucose levels in diabetic mice, without effectively blocking intestinal glucose absorption. This class of compounds presents a new approach to antihyperglycemic treatment by selectively inhibiting renal tubular glucose reabsorption (Kees et al., 1996).
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c1-31-20-9-11-21(12-10-20)32(29,30)28-15-13-19(14-16-28)24-17-25(27-26-24)23-8-4-6-18-5-2-3-7-22(18)23/h2-12,17,19H,13-16H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAFXAMCQLQPET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC(=NN3)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.